2-Bromo-3,3,3-trifluoropropyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3,3,3-trifluoropropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYBTULJSCJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337021 | |
| Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-68-6 | |
| Record name | 1-Propanol, 2-bromo-3,3,3-trifluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3,3,3 Trifluoropropyl Acetate
Advanced Catalytic Approaches in Synthesis
Exploration of Transition-Metal-Catalyzed Acetoxylation/Bromination Strategies
Transition-metal catalysis offers a powerful platform for the difunctionalization of alkenes, enabling the formation of C-Br and C-O bonds in a single, atom-economical step. Palladium-based catalytic systems are particularly well-suited for such transformations, often proceeding via an initial carbopalladation or oxypalladation event followed by functionalization.
A plausible strategy for the synthesis of 2-Bromo-3,3,3-trifluoropropyl acetate (B1210297) involves the palladium-catalyzed bromoacetoxylation of 3,3,3-trifluoropropene (B1201522). In a hypothetical catalytic cycle, a Pd(II) species could coordinate to the alkene. Subsequent nucleophilic attack by an acetate source would lead to an acetoxypalladation intermediate. The resulting alkyl-palladium species could then undergo oxidation with a bromide source (e.g., from an oxidant like CuBr₂) to reductively eliminate the desired product and regenerate the active Pd(II) catalyst.
Alternatively, a pathway involving a Pd(0)/Pd(II) cycle could be envisioned. Oxidative addition of a reagent containing both bromo and acetoxy functionalities, or sequential additions, could form a Pd(II) intermediate. This would be followed by migratory insertion of the alkene and subsequent reductive elimination. However, the development of such reactions for electron-deficient alkenes remains a significant challenge. Research on palladium-catalyzed 1,1-alkynylbromination of terminal alkenes has demonstrated the feasibility of forming a C(sp³)–Br bond at a propargylic position, suggesting that related catalytic systems could be adapted for the bromoacetoxylation of fluorinated alkenes. nih.gov These methods tolerate a diverse range of alkenes, providing a basis for exploring their applicability to substrates like 3,3,3-trifluoropropene. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Difunctionalization of Alkenes This table presents data from analogous reactions on various alkenes to illustrate the potential conditions for the target synthesis.
| Alkene Substrate | Catalyst/Ligand | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | 1-bromo-2-phenylethyne, NaOAc | Toluene | 100 | 85 | nih.gov |
| Methyl Acrylate | Pd(OAc)₂ | 1-bromo-2-(trimethylsilyl)ethyne | Toluene | 100 | 68 | nih.gov |
| 1-Octene | Pd(OAc)₂ | 1-bromo-2-(trimethylsilyl)ethyne | Toluene | 100 | 75 | nih.gov |
| Vinylcyclohexane | Pd(OAc)₂ | 1-bromo-2-phenylethyne | Toluene | 100 | 77 | nih.gov |
Photocatalytic Methods in Fluorinated Acetate Synthesis
Visible-light photocatalysis has emerged as a mild and efficient tool for generating radical intermediates, enabling a wide array of chemical transformations that are often difficult to achieve through traditional thermal methods. The synthesis of 2-Bromo-3,3,3-trifluoropropyl acetate can be approached via a photocatalytic radical addition to 3,3,3-trifluoropropene.
This strategy hinges on the simultaneous or sequential generation of a bromine radical and an acetoxy radical equivalent. A common method for photocatalytic bromination involves using a ruthenium or iridium-based photosensitizer, which, upon excitation by visible light, can oxidize a bromide source or reduce a brominating agent like carbon tetrabromide (CBr₄) to generate a bromine radical. beilstein-journals.orgbeilstein-journals.org
A potential pathway would involve the photocatalytically generated bromine radical adding to the double bond of 3,3,3-trifluoropropene. Given the electronic nature of the alkene, this addition would preferentially occur at the C1 position to form a more stable secondary radical at C2, stabilized by the adjacent trifluoromethyl group. This carbon-centered radical intermediate would then need to be trapped by an acetate source. The direct generation of an acetoxy radical is challenging; therefore, a synthetic equivalent or a radical-polar crossover mechanism might be employed. In a radical-polar crossover, the carbon-centered radical could be oxidized by the photocatalyst to a carbocation, which is then trapped by an acetate anion. nih.gov
The feasibility of such a transformation is supported by documented photocatalytic methods for the bromination of alkenes and the alkenylation of alkyl bromides. beilstein-journals.orgnih.gov These reactions demonstrate that a photocatalyst, such as Ru(bpy)₃Cl₂, can effectively initiate radical processes under mild conditions, providing a foundation for developing a specific protocol for the bromoacetoxylation of fluorinated alkenes. beilstein-journals.orgnih.gov
Table 2: Examples of Photocatalytic Functionalization of Alkenes This table showcases data from related photocatalytic reactions, providing a framework for the development of a synthesis for the target compound.
| Alkene Substrate | Photocatalyst | Reagent(s) | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Styrene | Ru(bpy)₃Cl₂ | CBr₄ | CH₃CN | Dibromination | 96 | beilstein-journals.org |
| 1-Hexene | Ru(bpy)₃Cl₂ | CBr₄ | CH₃CN | Dibromination | 88 | beilstein-journals.org |
| Ethyl 3-butenoate | Ru(bpy)₃Cl₂ | CBr₄ | CH₃CN | Dibromination | 84 | beilstein-journals.org |
| Styrene | Ir(ppy)₃ | Ethyl α-bromoisobutyrate, Hantzsch Ester | DMSO | Alkenylation | 85 | nih.gov |
Chemical Reactivity and Transformation Studies of 2 Bromo 3,3,3 Trifluoropropyl Acetate
Reactions Involving the Acetate (B1210297) Moiety
The acetate group, an ester, is susceptible to reactions that target the electrophilic carbonyl carbon. These transformations can lead to the cleavage of the ester linkage or the substitution of the entire acyl group.
Ester hydrolysis is a fundamental reaction that results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base (saponification). For 2-Bromo-3,3,3-trifluoropropyl acetate, hydrolysis would yield acetic acid and 2-Bromo-3,3,3-trifluoropropanol.
The reaction mechanism for the hydrolysis of secondary halogenated compounds can proceed through either an SN1 or SN2 pathway. rsc.org In an SN1 mechanism, the reaction rate is dependent only on the concentration of the substrate and involves a carbocation intermediate. masterorganicchemistry.com Conversely, an SN2 mechanism is a single-step process where the rate depends on the concentration of both the substrate and the nucleophile (e.g., hydroxide (B78521) ion). libretexts.orgrammohancollege.ac.in For secondary halides, a combination of both mechanisms is often observed. rsc.org
Enzymatic hydrolysis, utilizing lipases, is another route for ester cleavage. Lipase-catalyzed hydrolysis has been successfully employed for the kinetic resolution of racemic halohydrin acetates, demonstrating the utility of biocatalysis in selectively cleaving ester bonds in halogenated compounds. researchgate.net
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Reagents/Conditions | Products |
|---|---|---|
| This compound | H₃O⁺ (acid-catalyzed hydrolysis) | Acetic acid, 2-Bromo-3,3,3-trifluoropropanol |
Acyl group substitution reactions involve the replacement of the acetyl group with another acyl group, a process known as transesterification. These reactions are often catalyzed by acids or bases and are equilibrium-driven.
A prominent example of acyl group substitution in a similar molecule is the lipase-catalyzed transesterification used for the resolution of racemic 3-bromo-2-butanol and its corresponding acetate. researchgate.net In these enzymatic reactions, an alcohol acts as a nucleophile to displace the original alcohol from the ester. For instance, treatment of a racemic bromo-acetate with an alcohol in the presence of a lipase (B570770) can lead to the enantioselective formation of a new ester and the release of one enantiomer of the bromo-alcohol. This highlights a sophisticated method for acyl substitution with high stereochemical control. researchgate.net
Chemically, transesterification can be achieved by reacting this compound with another carboxylic acid in the presence of an acid catalyst, or with an alkoxide corresponding to a different alcohol. The equilibrium can be shifted by removing one of the products, such as acetic acid or the newly formed ester.
Table 2: Representative Acyl Group Substitution Reaction
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| This compound | R'-COOH, Acid Catalyst | 2-Bromo-3,3,3-trifluoropropyl R'-oate, Acetic Acid |
Reactions Involving the Bromine Atom
The bromine atom, being a good leaving group, is the site of various substitution and elimination reactions. Its presence also allows for the possibility of radical-mediated transformations.
As a secondary alkyl bromide, this compound is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions typically proceed via an SN2 mechanism, especially with good, weakly basic nucleophiles like the acetate ion. pressbooks.pub The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center if the starting material is optically active. libretexts.orglibretexts.org
The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.comrammohancollege.ac.in The choice of solvent is also crucial; polar aprotic solvents can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. libretexts.org
Table 3: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Cyanide (CN⁻) | 2-Cyano-3,3,3-trifluoropropyl acetate | SN2 |
| Azide (N₃⁻) | 2-Azido-3,3,3-trifluoropropyl acetate | SN2 |
| Iodide (I⁻) | 2-Iodo-3,3,3-trifluoropropyl acetate | SN2 |
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction, specifically dehydrobromination, to form a fluorinated alkene. This reaction involves the removal of the bromine atom and a proton from an adjacent carbon atom.
The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. In the case of this compound, elimination could potentially lead to two isomeric products: 3,3,3-trifluoroprop-1-enyl acetate or 1,1,1-trifluoroprop-2-enyl acetate. The strong electron-withdrawing effect of the trifluoromethyl group will significantly influence the acidity of the adjacent protons and the stability of the resulting alkenes, which may lead to deviations from standard predictions.
The carbon-bromine bond can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. This generates a secondary alkyl radical centered on the carbon bearing the bromine.
While direct radical reaction studies on this compound are limited, research on the related compound 2-bromo-3,3,3-trifluoropropene (BTP) provides insight into the behavior of such fluorinated structures in radical processes. BTP has been utilized as a radical acceptor in catalyst-free decarboxylative cross-coupling reactions. organic-chemistry.org In these reactions, an alkyl radical, generated from a redox-active ester, adds to the double bond of BTP. organic-chemistry.org This demonstrates the stability and accessibility of radical intermediates in trifluoromethylated systems.
Furthermore, theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals indicate that the presence of both a double bond and a bromine atom makes the molecule highly reactive towards radicals. mdpi.com Atom Transfer Radical Polymerization (ATRP) is another area where alkyl bromides, such as ethyl-2-bromoisobutyrate, are used as initiators to generate polymers in a controlled manner, showcasing the utility of the C-Br bond in radical initiation. cmu.edu Radical bromination, often using N-bromosuccinimide (NBS), is a common method for introducing bromine at allylic or benzylic positions, and more generally, at the most substituted carbon in alkanes due to the stability of the resulting radical. youtube.comyoutube.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| 2-Bromo-3,3,3-trifluoropropanol |
| Sodium acetate |
| 2-Bromo-3,3,3-trifluoropropene |
| 3-bromo-2-butanol |
| 2-Cyano-3,3,3-trifluoropropyl acetate |
| 2-Azido-3,3,3-trifluoropropyl acetate |
| 2-Iodo-3,3,3-trifluoropropyl acetate |
| 2-Hydroxy-3,3,3-trifluoropropyl acetate |
| 3,3,3-trifluoroprop-1-enyl acetate |
| 1,1,1-trifluoroprop-2-enyl acetate |
| 1-bromo-3,3,3-trifluoropropene |
| ethyl-2-bromoisobutyrate |
Metal-Halogen Exchange Reactions (e.g., Bromine-Lithium Exchange)
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species by reaction with an electropositive metal or an organometallic reagent. wikipedia.org The most common variant is the bromine-lithium exchange, which is frequently employed to prepare organolithium compounds from organic bromides. wikipedia.org This reaction is typically rapid and kinetically controlled, often proceeding at very low temperatures to prevent side reactions. wikipedia.orgharvard.edu The equilibrium of the exchange is influenced by the relative stability of the carbanion intermediates involved. wikipedia.orgharvard.edu
The reaction is commonly carried out using alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net The resulting organolithium compound is a powerful nucleophile and base, serving as a key intermediate for forming new carbon-carbon or carbon-heteroatom bonds by trapping with various electrophiles. nih.gov The presence of certain functional groups can accelerate the exchange process through chelation. wikipedia.orgnih.gov While this method is widely used for aryl, vinyl, and some alkyl halides, specific studies detailing the bromine-lithium exchange on this compound are not prominently featured in the surveyed literature. However, related protocols for substrates with acidic protons have been developed using a combination of Grignard reagents and alkyllithiums to promote selective exchange. nih.gov
| Substrate | Reagent | Conditions | Intermediate | Reference |
|---|---|---|---|---|
| Aryl Bromide | n-BuLi or t-BuLi | Low Temperature (e.g., -78 °C) | Aryllithium | researchgate.net |
| Vinyl Halide | t-BuLi | -78 °C to 23 °C | Vinyllithium (retention of stereochemistry) | harvard.edu |
| Polybrominated Biaryl | n-BuLi | Toluene, 0 °C | Regioselective Lithiated Biaryl | nih.gov |
| Bromoheterocycle with Acidic Proton | i-PrMgCl, then n-BuLi | 0 °C to -20 °C | Magnesiated/Lithiated Heterocycle | nih.gov |
Transformations of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a prevalent substituent in pharmaceuticals and materials science due to its unique electronic properties and metabolic stability, which are conferred by the strength of the carbon-fluorine (C-F) bond. tcichemicals.com This inherent strength makes the selective activation and transformation of a single C-F bond within a CF₃ group a formidable synthetic challenge. tcichemicals.comresearchgate.net
Research in this area aims to develop methods for the controlled cleavage of a C-F bond to enable further functionalization. researchgate.net Strategies often involve the use of transition metal complexes, where metals like iridium or rhodium can mediate C-F activation coupled with the formation of new bonds. nih.govrsc.org For instance, studies on iridium(perfluoropropyl)(vinyl) complexes have elucidated detailed mechanisms of C-F activation and subsequent C-C bond formation. nih.govscilit.com Another approach involves photochemical methods, which can facilitate defluorinative functionalization under mild conditions. nih.gov Much of the existing research has focused on the activation of CF₃ groups attached to aromatic rings or within specific scaffolds like trifluoroacetates and trifluoroacetamides. tcichemicals.comnih.gov While these studies provide a framework for understanding the fundamental principles of C-F activation, specific investigations into the selective transformation of the trifluoromethyl group within this compound are not detailed in the available literature.
Cross-Coupling Reactions
Cross-coupling reactions catalyzed by transition metals are among the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.org
Palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic chemistry, enabling the formation of C-C bonds between various organic electrophiles and nucleophiles. libretexts.org The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgrsc.org
A wide range of palladium precursors, such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are used in combination with various phosphine (B1218219) ligands that modulate the catalyst's reactivity and stability. libretexts.orgrsc.org These methods have been successfully applied to a vast scope of substrates, including alkyl halides. However, despite the versatility of palladium catalysis, specific strategies and applications employing this compound as a coupling partner are not explicitly described in the surveyed research. Challenges in coupling reactions involving substrates with proximal functional groups can include retardation of oxidative addition due to catalyst chelation. nih.gov
In recent years, nickel-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to palladium-based systems. ucla.edu Nickel's earth abundance and unique reactivity profile, including its ability to access different oxidation states and engage in single-electron transfer (SET) pathways, have enabled the development of novel transformations. ucla.educhemrxiv.org These methods are particularly valuable for forming C(sp³)–C bonds and for coupling unconventional electrophiles. ucla.edu
Research has explored various mechanistic cycles, such as the Ni(I)/Ni(III) pathway, which can operate without photoredox catalysis. chemrxiv.org Nickel catalysis has been successfully applied to the cross-coupling of benzylic trifluoroborates with organic halides, proceeding through a radical transmetalation mechanism. nih.gov A significant challenge in some nickel-catalyzed systems is the deactivation of the catalyst through the formation of nickel-black, particularly when slow oxidative addition occurs with electron-rich aryl halides. mpg.de While nickel catalysis offers broad synthetic potential, specific approaches developed for the cross-coupling of this compound are not documented in the provided search results.
The Suzuki and Stille reactions are two of the most prominent palladium-catalyzed cross-coupling methods.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used due to its mild conditions, high functional group tolerance, and the low toxicity and commercial availability of the boron reagents. wikipedia.orgnih.gov The reaction scope is broad, encompassing the coupling of aryl, vinyl, and alkyl halides. organic-chemistry.org
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner to couple with an organic halide or pseudohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is highly versatile, with few limitations on the coupling partners, and the organostannane reagents are generally stable to air and moisture. organic-chemistry.orglibretexts.org A primary drawback is the toxicity associated with organotin compounds. organic-chemistry.org
While both Suzuki and Stille couplings are powerful tools for C(sp²)-C(sp³) and other bond formations, and are known to work with alkyl bromides, specific applications using this compound as the electrophile have not been detailed in the available research.
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | ortho-Bromoaniline | Aryl boronic ester | Pd(dppf)Cl₂ / K₂CO₃ | Up to 97% | nih.gov |
| Suzuki Coupling | Alkenyl Bromide | Potassium alkyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | 49–95% | nih.gov |
| Stille Coupling | Aryl Halide | Organostannane | Pd(PPh₃)₄ | High | libretexts.org |
| Stille Coupling | Vinyl Bromide | Vinyl Stannane | Pd(Ph₃)₄ / LiCl | Good | harvard.edu |
Mechanistic Investigations of Reactions Involving 2 Bromo 3,3,3 Trifluoropropyl Acetate
Elucidation of Reaction Pathways for Synthesis
No specific literature detailing the mechanistic pathways for the synthesis of 2-Bromo-3,3,3-trifluoropropyl acetate (B1210297) could be retrieved.
Mechanistic Analysis of Functional Group Interconversions
There is no available information on the mechanistic analysis of functional group interconversions involving 2-Bromo-3,3,3-trifluoropropyl acetate.
Radical Reaction Mechanisms
While radical reactions of the related compound 2-Bromo-3,3,3-trifluoropropene are documented, no specific studies on the radical reaction mechanisms of this compound were found.
Transition State Characterization in Catalyzed Reactions
No publications were identified that focus on the characterization of transition states in catalyzed reactions of this compound.
Applications of 2 Bromo 3,3,3 Trifluoropropyl Acetate As a Synthetic Building Block
Precursor in Organofluorine Compound Synthesis
2-Bromo-3,3,3-trifluoropropyl acetate (B1210297) is a valuable precursor in the synthesis of diverse organofluorine compounds. Its utility is largely demonstrated through the well-documented reactivity of its close analog, 2-bromo-3,3,3-trifluoropropene (BTP). BTP is recognized as an important fluorinated building block for creating fluorinated pharmaceuticals, pesticides, and dyes. techemi.com It serves as an intermediate in the production of various organofluorine compounds and as a monomer in the synthesis of fluoropolymers. chemicalbook.com
The reactivity of the carbon-bromine bond, influenced by the potent electron-withdrawing trifluoromethyl group, makes this class of compounds excellent radical acceptors. This property is harnessed in catalyst-free decarboxylative strategies to produce a wide range of secondary trifluoromethylated alkyl bromides. organic-chemistry.org Such reactions provide an efficient pathway for incorporating trifluoromethyl groups into organic structures, which is a highly sought-after transformation in the development of new chemical entities. organic-chemistry.org
Role in the Construction of Trifluoromethyl-Substituted Molecules
The primary role of compounds like 2-bromo-3,3,3-trifluoropropene (BTP), an analog of 2-Bromo-3,3,3-trifluoropropyl acetate, is to act as a trifluoromethylated synthetic building block. chemicalbook.com A notable example is a catalyst-free method where redox-active esters are used as radical precursors that add to BTP. organic-chemistry.orgnih.gov This reaction, initiated by blue LED light, efficiently generates secondary trifluoromethylated alkyl bromides with broad functional group tolerance and in good to excellent yields. organic-chemistry.org
This method's practicality is highlighted by its successful application in the late-stage functionalization of bioactive molecules, demonstrating its value in modifying complex chemical structures. nih.gov The resulting trifluoromethylated products are themselves versatile intermediates that can be further transformed into various other fluorine-containing derivatives. organic-chemistry.org
Below is a table summarizing the yields of this radical addition reaction with various substrates, illustrating the versatility of the trifluoromethyl-building block approach.
| Substrate (from Redox-Active Ester) | Product | Yield (%) |
| Cyclohexanecarboxylic acid derivative | 2-(1-bromo-2,2,2-trifluoroethyl)cyclohexane | 95 |
| Adamantanecarboxylic acid derivative | 1-(1-bromo-2,2,2-trifluoroethyl)adamantane | 91 |
| Phenylacetic acid derivative | 1-bromo-2-phenyl-3,3,3-trifluoropropane | 85 |
| N-Boc-glycine derivative | N-Boc-3-bromo-4,4,4-trifluoroalanin | 78 |
| Data derived from studies on 2-bromo-3,3,3-trifluoropropene (BTP). organic-chemistry.org |
Derivatization for the Synthesis of Complex Fluorinated Structures
The structure of this compound allows for a range of chemical transformations to produce more complex fluorinated molecules.
Synthesis of Fluorinated Alcohols and Ethers
A key synthetic pathway involves the initial hydrolysis of the acetate group of this compound to yield the corresponding alcohol, 3-bromo-1,1,1-trifluoro-2-propanol. nih.govsigmaaldrich.com This fluorinated alcohol is a critical intermediate.
This alcohol can then be used to synthesize fluorinated ethers through established methods such as the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. While this method is generally effective for primary alkyl halides, the secondary nature of 3-bromo-1,1,1-trifluoro-2-propanol means that reaction conditions must be carefully controlled to favor substitution over elimination.
Formation of Fluorinated Carbonyl Compounds
The secondary alcohol, 3-bromo-1,1,1-trifluoro-2-propanol, obtained from the hydrolysis of the parent acetate, can be oxidized to form the corresponding fluorinated ketone, 3-bromo-1,1,1-trifluoropropan-2-one. matrix-fine-chemicals.com This transformation is a standard organic reaction, typically achieved using common oxidizing agents. The resulting α-haloketone is a highly reactive and versatile intermediate for further synthetic manipulations, including the introduction of other functional groups through nucleophilic substitution of the bromine atom.
Incorporation into Nitrogen-Containing Heterocycles and Analogs
The carbon-bromine bond in this compound and its derivatives is susceptible to nucleophilic attack, providing a direct route for incorporating the 3,3,3-trifluoropropyl moiety into nitrogen-containing heterocycles. This N-alkylation reaction typically involves reacting the bromo-compound with a nitrogen heterocycle (such as an imidazole, pyrrole, or triazole) in the presence of a base. organic-chemistry.org The base deprotonates the nitrogen atom of the heterocycle, creating a potent nucleophile that displaces the bromide ion, forming a new carbon-nitrogen bond. organic-chemistry.orgrsc.org This method is a fundamental strategy for synthesizing a wide range of biologically active molecules and functional materials containing fluorinated side chains. researchgate.net
Spectroscopic Analysis Methodologies for 2 Bromo 3,3,3 Trifluoropropyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 2-Bromo-3,3,3-trifluoropropyl acetate (B1210297), analysis would focus on the ¹H, ¹³C, and ¹⁹F nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide information on the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting patterns) due to spin-spin coupling with neighboring nuclei. The expected spectrum would show signals for the methine proton (-CHBr-), the methylene protons (-CH₂-), and the methyl protons of the acetate group (-CH₃). The coupling between these protons and with the fluorine atoms would result in complex splitting patterns that are crucial for structural confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon of the acetate group, the trifluoromethyl carbon (-CF₃), the carbon bearing the bromine atom (-CHBr-), the methylene carbon (-CH₂-), and the methyl carbon of the acetate group. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms (O, Br, F). libretexts.orgdocbrown.info
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. wikipedia.org For 2-Bromo-3,3,3-trifluoropropyl acetate, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal and its coupling with the adjacent protons would provide definitive evidence for the presence and electronic environment of the CF₃ group. wikipedia.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. Key characteristic absorption bands for this compound would include a strong C=O stretching vibration for the ester carbonyl group, C-O stretching vibrations for the ester linkage, C-F stretching bands for the trifluoromethyl group, and a C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of similar intensity. docbrown.infodocbrown.info Fragmentation patterns would arise from the cleavage of weaker bonds, providing further structural clues.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential in the analysis of "this compound" for both determining its purity and for its isolation from reaction mixtures or impurities. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like "this compound". In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For halogenated esters, GC provides high resolution and sensitivity.
A flame ionization detector (FID) is commonly used for the analysis of organic compounds, offering good sensitivity. For compounds containing halogens, a halogen-specific detector (XSD) can provide enhanced selectivity and reduced background noise, which is particularly useful for detecting trace-level impurities in a sample of "this compound". nih.govresearchgate.net The purity of the sample is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Illustrative GC Purity Analysis Parameters for this compound
| Parameter | Value |
|---|---|
| Column | DB-624 capillary column (30m x 0.32mm, 1.80µm film thickness) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Nitrogen |
| Flow Rate | 1.5 mL/min |
| Oven Program | Initial 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Hypothetical GC Analysis Results
| Peak | Retention Time (min) | Area (%) | Identification |
|---|---|---|---|
| 1 | 3.5 | 0.25 | Solvent (e.g., Dichloromethane) |
| 2 | 7.8 | 99.5 | This compound |
| 3 | 9.2 | 0.15 | Unknown Impurity |
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgwikipedia.org While often used for high-molecular-weight polymers, GPC is also applicable for the separation and isolation of small molecules from oligomers or other impurities of different sizes. bio-rad.comcd-bioparticles.com
In the context of "this compound", GPC can be employed as a preparative technique to isolate the compound from higher molecular weight byproducts or residual starting materials. The sample is dissolved in a suitable organic solvent and passed through a column packed with a porous gel. Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules like "this compound" can penetrate the pores, resulting in a longer retention time. microbenotes.com
Illustrative GPC Isolation Parameters for this compound
| Parameter | Value |
|---|---|
| Column | Polystyrene-divinylbenzene (PS-DVB) GPC column |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Temperature | Ambient |
| Sample Concentration | 5 mg/mL in THF |
Hypothetical GPC Elution Profile
| Elution Volume (mL) | Component |
|---|---|
| 10-12 | High Molecular Weight Impurities |
| 14-16 | This compound (Collected Fraction) |
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
Currently, detailed and optimized sustainable synthetic methodologies specifically for 2-bromo-3,3,3-trifluoropropyl acetate (B1210297) are not extensively reported in the literature. Future research could focus on developing greener and more efficient pathways for its synthesis. This could involve:
Atom-Economic Reactions: Investigating catalytic methods that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.
Renewable Feedstocks: Exploring the possibility of deriving the propyl backbone or the acetate group from renewable bio-based resources.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.
Enzymatic Acetylation: Exploring the use of enzymes, such as lipases, to catalyze the acetylation of 2-bromo-3,3,3-trifluoropropanol, which would offer a highly selective and environmentally benign synthetic route.
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Route | Potential Advantages | Research Focus |
| Catalytic Acetylation | High efficiency, potential for catalyst recycling. | Development of novel, inexpensive, and robust catalysts. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, optimization of reaction parameters. |
| Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow conditions. |
Exploration of Novel Catalytic Transformations
The reactivity of the carbon-bromine bond and the influence of the adjacent trifluoromethyl and acetate groups in 2-bromo-3,3,3-trifluoropropyl acetate remain largely unexplored. Future research should aim to investigate its potential in various catalytic transformations, including:
Cross-Coupling Reactions: Utilizing the compound as a substrate in palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of functional groups at the 2-position. This would open avenues to a wide range of novel trifluoromethylated compounds.
Radical Chemistry: Investigating its participation in radical reactions, where the bromine atom can be abstracted to generate a carbon-centered radical for subsequent transformations.
Nucleophilic Substitution: Studying the kinetics and mechanisms of nucleophilic substitution reactions at the bromine-bearing carbon, and how the trifluoromethyl and acetate groups influence reactivity and stereoselectivity.
Expansion of Synthetic Utility in Advanced Materials and Biological Probes
The unique combination of a trifluoromethyl group, a bromine atom, and an acetate moiety suggests that this compound could be a valuable building block for advanced materials and biological probes.
Advanced Materials: The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and lipophilicity to polymers and other materials. Future work could explore the incorporation of the 2-acetoxy-1-(trifluoromethyl)ethyl moiety into polymers for applications in coatings, specialty plastics, and liquid crystals.
Biological Probes: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. Research could be directed towards using this compound as a precursor for synthesizing novel bioactive molecules and probes for studying biological systems. The bromine atom provides a handle for further functionalization or for radiolabeling studies.
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Methods
A fundamental understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.
Advanced Spectroscopic Analysis: While basic characterization data exists, detailed spectroscopic studies using advanced techniques such as 2D NMR spectroscopy, X-ray crystallography (if a suitable crystal can be obtained), and vibrational circular dichroism could provide deeper insights into its conformational preferences and intramolecular interactions.
Computational Modeling: High-level computational studies, such as those employing Density Functional Theory (DFT), could be used to model its geometric and electronic structure, predict its reactivity in various chemical transformations, and elucidate reaction mechanisms. sciepub.comsciepub.comresearchgate.net Such studies could help in understanding the influence of the trifluoromethyl and acetate groups on the stability of intermediates and transition states.
A summary of key properties for computational analysis is provided in Table 2.
| Property | Computational Method | Information Gained |
| Molecular Geometry | DFT, Ab initio methods | Bond lengths, bond angles, dihedral angles. |
| Electronic Structure | Natural Bond Orbital (NBO) analysis | Charge distribution, orbital interactions. |
| Reaction Pathways | Transition state theory | Activation energies, reaction mechanisms. |
| Spectroscopic Properties | Time-dependent DFT (TD-DFT) | Prediction of NMR, IR, and UV-Vis spectra. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-3,3,3-trifluoropropyl acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of trifluoropropyl precursors using bromine in the presence of catalysts like iron or aluminum bromide . For example, anhydrous tetrahydrofuran (THF) and zinc powder under nitrogen protection are critical for activating intermediates, as demonstrated in analogous brominated trifluoroacetone syntheses . Optimizing reaction temperature (e.g., 55–87°C based on boiling points of similar brominated trifluoro compounds) and stoichiometric ratios minimizes side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of GC-MS for purity assessment (>95% threshold) and NMR (¹H/¹³C/¹⁹F) to confirm the bromine and trifluoromethyl substituents . Cross-reference with CAS RN-registered spectral data from authoritative catalogs to validate structural assignments . For hygroscopic or thermally unstable batches, differential scanning calorimetry (DSC) can assess decomposition thresholds .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Anhydrous solvents like THF or dichloromethane are preferred to avoid hydrolysis of the acetate group. Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation, as recommended for structurally similar brominated trifluoro compounds .
Advanced Research Questions
Q. How can computational methods streamline the optimization of reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational reaction path searches with machine learning to predict optimal catalysts and solvent systems, accelerating synthesis design . For example, simulate bromine radical interactions with trifluoropropyl precursors to identify energy barriers .
Q. How do researchers resolve contradictions in kinetic data for bromination reactions involving trifluoromethyl groups?
- Methodological Answer : Use factorial design experiments to isolate variables (e.g., temperature, catalyst loading, solvent polarity) and identify confounding factors . For instance, if bromination yields vary unexpectedly, apply ANOVA to determine if trifluoromethyl steric effects or electronic withdrawal dominate under specific conditions . Cross-validate with in-situ FTIR to monitor intermediate formation rates .
Q. What strategies mitigate side reactions during acetate group functionalization?
- Methodological Answer : Introduce protective groups (e.g., silyl ethers) for the acetate moiety before bromination. For example, trimethylsilyl protection reduces nucleophilic attack on the ester carbonyl during electrophilic bromination . Post-reaction deprotection with mild acids (e.g., citric acid) preserves the trifluoropropyl backbone .
Q. How can membrane separation technologies improve purification of brominated trifluoropropyl intermediates?
- Methodological Answer : Utilize nanofiltration membranes with tailored pore sizes (1–5 nm) to separate unreacted bromine or metal catalysts from the product . For scale-up, integrate continuous-flow systems with in-line membrane modules to achieve >99% purity, as demonstrated in analogous bromophenyl acetic acid syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
